molecular formula C12H2Br8 B12705335 2,3,3',4,4',5,5',6-Octabromobiphenyl CAS No. 915039-12-2

2,3,3',4,4',5,5',6-Octabromobiphenyl

Cat. No.: B12705335
CAS No.: 915039-12-2
M. Wt: 785.4 g/mol
InChI Key: CHJHBOFOLOYRTO-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with multiple bromine atoms. This compound is known for its use as a flame retardant, particularly in plastics used in electronic devices, textiles, and other materials to reduce flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.

    Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.

    Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
  • 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether
  • 2,3,3’,4,4’,5,6-Heptabromobiphenyl

Uniqueness

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, but also raises concerns about its environmental persistence and potential health impacts .

Properties

CAS No.

915039-12-2

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H

InChI Key

CHJHBOFOLOYRTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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